3-(2-Iodophenyl)oxetane

Cross-coupling Palladium catalysis Synthetic methodology

3-(2-Iodophenyl)oxetane (CAS 1820641-89-1) is a heterocyclic building block comprising an oxetane ring substituted at the 3‑position with a 2‑iodophenyl group. This ortho‑iodophenyl‑oxetane architecture imparts a distinct combination of structural rigidity from the strained four‑membered oxetane and synthetic versatility via the reactive aryl iodide handle, which enables efficient cross‑coupling chemistries including Suzuki‑Miyaura and Sonogashira reactions.

Molecular Formula C9H9IO
Molecular Weight 260.074
CAS No. 1820641-89-1
Cat. No. B2842776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Iodophenyl)oxetane
CAS1820641-89-1
Molecular FormulaC9H9IO
Molecular Weight260.074
Structural Identifiers
SMILESC1C(CO1)C2=CC=CC=C2I
InChIInChI=1S/C9H9IO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2
InChIKeyJQOUDRSLCHNFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Iodophenyl)oxetane (CAS 1820641-89-1): A Versatile Iodinated Oxetane Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-(2-Iodophenyl)oxetane (CAS 1820641-89-1) is a heterocyclic building block comprising an oxetane ring substituted at the 3‑position with a 2‑iodophenyl group . This ortho‑iodophenyl‑oxetane architecture imparts a distinct combination of structural rigidity from the strained four‑membered oxetane [1] and synthetic versatility via the reactive aryl iodide handle, which enables efficient cross‑coupling chemistries including Suzuki‑Miyaura and Sonogashira reactions [2]. The compound is employed predominantly in medicinal chemistry and organic synthesis as a privileged scaffold for property‑guided drug discovery and the construction of complex molecular libraries [3].

Why 3-(2-Iodophenyl)oxetane Cannot Be Substituted with Unhalogenated or Lighter Halogen Oxetane Analogs


Attempting to replace 3-(2-Iodophenyl)oxetane with a structurally similar analog—such as 3‑(2‑bromophenyl)oxetane, 3‑(2‑chlorophenyl)oxetane, or the unsubstituted 3‑phenyloxetane—compromises two critical performance dimensions that are essential for many discovery and scale‑up workflows: (1) the efficiency of palladium‑catalyzed cross‑coupling steps, and (2) the physicochemical property profile imparted to downstream products. Aryl iodides exhibit a fundamentally higher reactivity in Suzuki‑Miyaura couplings than aryl bromides or chlorides (reactivity order: I > Br >> Cl), allowing for milder reaction conditions and higher yields [1]. Additionally, the iodine substituent elevates lipophilicity (XLogP3 ≈ 2.3) relative to the chloro analog (logP ≈ 0.6), which directly influences membrane permeability and metabolic stability in lead‑optimization programs [2][3]. Consequently, substituting the iodo‑oxetane with a less reactive or differently lipophilic analog alters both synthetic efficiency and the drug‑like property trajectory of the final molecule, making direct interchange scientifically unsound without re‑optimization of the entire synthetic route and property window [4].

Quantitative Differentiation Evidence: 3-(2-Iodophenyl)oxetane vs. Halogenated Oxetane Analogs


Suzuki–Miyaura Cross-Coupling Reactivity: Iodo vs. Bromo vs. Chloro Oxetane Derivatives

In palladium-catalyzed Suzuki–Miyaura cross-coupling, the reactivity of aryl halides follows the well-established order I > Br >> Cl. For the Pd₂(dba)₃/P(t‑Bu)₃ catalyst system, aryl iodides undergo oxidative addition significantly faster than aryl bromides, which in turn react more readily than aryl chlorides [1]. Consequently, 3‑(2‑iodophenyl)oxetane enables coupling reactions under milder temperatures and shorter reaction times, often affording higher isolated yields, compared to its bromo or chloro counterparts [2].

Cross-coupling Palladium catalysis Synthetic methodology

Lipophilicity (XLogP3) Comparison: Impact on Drug-Like Properties

The lipophilicity of 3‑(2‑iodophenyl)oxetane, expressed as XLogP3, is computed to be 2.3 [1]. In contrast, the analogous 3‑(2‑chlorophenyl)oxetane exhibits a logP of approximately 0.6 [2], while 3‑(2‑bromophenyl)oxetane has a reported logP of ~2.5 [3]. This variation in lipophilicity directly influences membrane permeability and metabolic stability; a logP value near 2.3 often strikes a favorable balance between solubility and passive diffusion, which is critical for achieving oral bioavailability [4].

Lipophilicity Drug-likeness Physicochemical properties

Boiling Point and Thermal Stability: Process-Scale Handling Considerations

The predicted boiling point of 3‑(2‑iodophenyl)oxetane is 273.3 ± 28.0 °C . For comparison, 3‑(2‑bromophenyl)oxetane exhibits a lower predicted boiling point of 254.4 ± 28.0 °C . This higher boiling point suggests that the iodo‑oxetane may tolerate slightly more forcing reaction conditions or higher‑temperature distillations without decomposition, offering a wider operational window in process development.

Thermal properties Process chemistry Physical characterization

Molecular Weight and Heavy Atom Count: Implications for Fragment-Based Drug Design

3‑(2‑Iodophenyl)oxetane possesses a molecular weight of 260.07 g/mol and a heavy atom count of 11 [1]. In comparison, the chloro analog (3‑(2‑chlorophenyl)oxetane) has a molecular weight of 168.62 g/mol and a heavy atom count of 10 . The iodine atom contributes significantly to the overall molecular weight and electron density, which can be advantageous in fragment‑based screening where larger fragments (MW 200–300) often yield higher‑affinity hits while still adhering to the “rule of three” guidelines for fragment libraries [2].

Fragment-based drug discovery Molecular properties Lead optimization

Synthetic Versatility: Iodo as a Superior Leaving Group for Nucleophilic Substitution

The iodine atom in 3‑(2‑iodophenyl)oxetane serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) and metal‑catalyzed cross‑coupling reactions. The C–I bond is weaker (bond dissociation energy ≈ 65 kcal/mol) than the C–Br (≈ 81 kcal/mol) or C–Cl (≈ 97 kcal/mol) bonds, facilitating oxidative addition to palladium(0) and lowering the activation barrier for substitution [1]. This enables a wider range of nucleophiles and reaction conditions to be employed, increasing the diversity of accessible oxetane‑containing scaffolds.

Nucleophilic substitution Leaving group Functional group interconversion

Oxetane Ring Strain: A Consistent Driver of Reactivity Across Analogs

The oxetane ring common to all analogs possesses an intrinsic ring strain of approximately 106 kJ mol⁻¹ (25.5 kcal mol⁻¹) [1]. This strain energy is comparable to that of oxirane (27.3 kcal mol⁻¹) and significantly higher than tetrahydrofuran (5.6 kcal mol⁻¹) [2]. Consequently, the oxetane ring in 3‑(2‑iodophenyl)oxetane undergoes facile ring‑opening under acidic or nucleophilic conditions, a property exploited in polymer chemistry and for the installation of latent reactivity handles in drug molecules. While this characteristic is shared across oxetane analogs, it is a fundamental differentiator from non‑oxetane aryl building blocks and underpins the unique value proposition of the entire oxetane class.

Ring strain Ring-opening Polymerization

Recommended Application Scenarios for 3-(2-Iodophenyl)oxetane Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Suzuki‑Miyaura Library Synthesis for Lead Optimization

When constructing focused libraries of oxetane‑containing biaryl compounds, 3‑(2‑iodophenyl)oxetane is the preferred aryl halide building block. The superior reactivity of the aryl iodide (I > Br >> Cl) allows for higher coupling yields under mild conditions [6], reducing the need for re‑optimization and enabling the rapid exploration of chemical space around the oxetane core. Furthermore, its XLogP3 of 2.3 offers a balanced lipophilicity profile that is often desirable for oral drug candidates .

Process Chemistry: Late‑Stage Functionalization of Complex Intermediates

In multi‑step synthesis, the weak C–I bond (≈ 65 kcal/mol) of 3‑(2‑iodophenyl)oxetane permits efficient oxidative addition to palladium even in the presence of sensitive functional groups [6]. This enables late‑stage diversification of advanced intermediates with minimal protection/deprotection, improving overall yield and reducing the number of steps. The higher boiling point (273 °C) relative to the bromo analog (254 °C) provides a wider thermal processing window during solvent exchanges or distillations .

Fragment‑Based Drug Discovery: Privileged Oxetane Fragment

With a molecular weight of 260 g/mol and a heavy atom count of 11, 3‑(2‑iodophenyl)oxetane resides in the optimal “rule of three” space for fragment screening (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3) [6]. The iodine atom not only provides a convenient synthetic handle for hit elaboration but also contributes to electron density that can enhance binding to hydrophobic enzyme pockets. Its use as a fragment starting point can accelerate the identification of high‑quality lead series .

Polymer Chemistry: Functional Monomer for Cationic Ring‑Opening Polymerization

The high ring strain of the oxetane ring (106 kJ mol⁻¹) makes 3‑(2‑iodophenyl)oxetane a viable monomer for cationic ring‑opening polymerization [6]. The pendant aryl iodide group can subsequently be used to graft functional moieties onto the polymer backbone via cross‑coupling, enabling the creation of tailor‑made functional materials with precise control over composition and properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Iodophenyl)oxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.